Home > Products > Screening Compounds P43257 > OT-R antagonist 1
OT-R antagonist 1 - 364071-17-0

OT-R antagonist 1

Catalog Number: EVT-273999
CAS Number: 364071-17-0
Molecular Formula: C28H29N3O4
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LS-192629 is a bioactive chemical.
Synthesis Analysis

The synthesis of OT-R antagonist 1 typically involves several organic chemistry techniques aimed at constructing its unique molecular framework. The initial steps often utilize readily available precursors that contain functional groups conducive to further modifications.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with compounds that have functional groups amenable to nucleophilic substitution or coupling reactions.
  2. Reagents: Common reagents include organic solvents and coupling agents, which facilitate the formation of the desired molecular structure.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product with high purity (>98%).
Molecular Structure Analysis

The molecular structure of OT-R antagonist 1 is characterized by specific functional groups that confer its biological activity. The compound's structure includes:

  • Core Structure: A backbone that supports binding to the oxytocin receptor.
  • Functional Groups: Various substituents that enhance potency and selectivity towards the oxytocin receptor while minimizing interaction with other receptors.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact composition depends on specific structural details).
  • Molecular Weight: Approximately 364.43 g/mol.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the molecule interacts with its target receptor.

Chemical Reactions Analysis

OT-R antagonist 1 undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution Reactions: These reactions are critical for introducing functional groups that enhance receptor binding.
  2. Coupling Reactions: Often used to form larger molecular frameworks by linking smaller moieties together.
  3. Reduction and Oxidation Reactions: These may be employed to modify functional groups for optimal biological activity.

Technical Details

The synthesis pathway typically involves multiple reaction steps, each requiring careful control of conditions such as temperature and pH to ensure high yields and selectivity .

Mechanism of Action

The mechanism of action for OT-R antagonist 1 involves competitive inhibition at the oxytocin receptor site. By binding to this receptor without activating it, the antagonist prevents endogenous oxytocin from exerting its effects.

Process and Data

  • Binding Affinity: The compound exhibits a high affinity for the oxytocin receptor, often quantified using metrics such as KiK_i values derived from radiolabeled ligand binding assays.
  • Functional Outcomes: In vitro studies demonstrate that OT-R antagonist 1 can effectively block oxytocin-induced signaling pathways, providing a basis for its therapeutic applications in conditions where modulation of oxytocin signaling is beneficial .
Physical and Chemical Properties Analysis

OT-R antagonist 1 possesses several notable physical and chemical properties:

  • Physical State: Typically a solid at room temperature.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for similar compounds.
  • Spectroscopic Data: Characterization through methods such as infrared spectroscopy or mass spectrometry confirms structural integrity post-synthesis.
Applications

OT-R antagonist 1 has several potential scientific uses:

  • Therapeutic Development: Its primary application lies in developing treatments for conditions influenced by oxytocin signaling, including preterm labor management and reproductive health interventions.
  • Research Tool: The compound serves as a valuable tool in pharmacological studies aimed at elucidating the role of oxytocin in various physiological processes.
  • Diagnostic Applications: Potential use in imaging studies to understand oxytocin receptor dynamics in vivo through radiolabeled derivatives .
Introduction to OT-R Antagonists in Modern Pharmacology

Oxytocin receptor (OTR) antagonists represent a specialized class of pharmacological agents designed to selectively inhibit the actions of oxytocin, a neurohypophysial hormone with diverse physiological functions. These compounds have emerged as valuable tools for elucidating oxytocin's pathophysiological roles and as promising therapeutic candidates for conditions characterized by inappropriate OTR activation. The development of non-peptide OTR antagonists like OT-R antagonist 1 (CAS 364071-17-0) marks a significant advancement in targeting this receptor class with drug-like molecules exhibiting improved pharmacokinetic properties over earlier peptide antagonists. Unlike endogenous oxytocin or peptide-based inhibitors, OT-R antagonist 1 belongs to a new generation of low molecular weight, synthetically accessible compounds that maintain high receptor specificity while overcoming limitations of oral bioavailability and metabolic instability that have historically challenged peptide therapeutics [2] [7].

Role of Oxytocin Receptors (OTR) in Physiological and Pathological Processes

Oxytocin receptors belong to the class I G-protein coupled receptor (GPCR) superfamily, encoded by a single-copy gene located on chromosome 3p25. Receptor activation primarily engages the Gq/11 signaling pathway, triggering phospholipase C (PLC) activation, inositol 1,4,5-triphosphate (IP3) synthesis, and subsequent intracellular calcium mobilization. This cascade underlies oxytocin's contractile effects on myometrial and myoepithelial cells [6].

Table 1: Physiological Distribution and Functions of Oxytocin Receptors

Tissue/Organ SystemPrimary Physiological RolesPathological Implications
Uterine MyometriumLabor initiation and progression, postpartum involutionPreterm labor, dysfunctional labor
Mammary GlandMilk ejection reflex, myoepithelial contractionLactation insufficiency
Central Nervous SystemSocial bonding, maternal behavior, anxiety modulationAutism spectrum disorders, anxiety disorders
KidneySodium excretion regulation, water balanceElectrolyte imbalances
Cardiovascular SystemVasodilation, endothelial functionHypertension, heart failure

In reproductive physiology, OTR density increases dramatically in the myometrium during late gestation, reaching peak levels during labor. This upregulation enhances uterine sensitivity to oxytocin, facilitating coordinated contractions through increased gap junction formation (connexin-43) and prostaglandin synthesis. Pathologically, premature OTR upregulation is implicated in preterm labor, where uncontrolled uterine contractions occur before fetal maturity [6] [10]. Beyond reproductive functions, central OTRs in the amygdala, hypothalamus, and brainstem nuclei regulate emotional behaviors, stress responses, and social cognition. Preclinical evidence indicates that abnormal OTR signaling contributes to anxiety-like behaviors and social deficits, suggesting therapeutic potential for antagonists in specific neuropsychiatric conditions [10]. Additionally, OTRs in renal tubules modulate sodium excretion, while vascular OTRs influence endothelial function and blood pressure regulation, though their pathological roles in cardiovascular disorders remain less defined [6].

Therapeutic Rationale for Targeting OTR with Antagonists

The therapeutic rationale for OTR antagonism centers on selectively inhibiting oxytocin-driven pathophysiology while minimizing disruption of basal physiological functions. In obstetrics, the primary indication remains preterm labor management, where uncontrolled myometrial contractions necessitate tocolysis. Unlike beta-adrenergic agonists (e.g., ritodrine) or calcium channel blockers, OTR antagonists offer targeted intervention with potentially fewer systemic effects since OTR expression is relatively restricted to reproductive tissues and mammary glands in the perinatal period. This tissue selectivity theoretically reduces off-target cardiovascular and metabolic complications [6] [10].

A significant advantage of selective non-peptide antagonists like OT-R antagonist 1 over earlier peptide antagonists (e.g., atosiban) lies in their improved receptor specificity. Atosiban exhibits substantial cross-reactivity with vasopressin V1a receptors, which can lead to vasopressin-mediated vasoconstriction and hypertension at therapeutic doses. In contrast, OT-R antagonist 1 demonstrates >350-fold selectivity for OTR over vasopressin V2 and V1b receptors, and >6-fold selectivity over V1a receptors, minimizing these off-target effects [7] [10]. This selectivity profile is particularly advantageous for prolonged administration in high-risk pregnancies.

Emerging therapeutic rationales extend beyond tocolysis. In dysmenorrhea, excessive uterine contractility driven by local oxytocin and vasopressin action causes debilitating pain. OTR antagonists may suppress this contractility, while their potential V1a activity (if present) could simultaneously address vasopressin-mediated contributions [10]. Within the CNS, preclinical studies suggest that carefully timed OTR antagonism might modulate maladaptive anxiety responses and social deficits, though this application requires further validation. The ability of OT-R antagonist 1 to penetrate the blood-brain barrier (suggested by in vivo CNS effects) positions it as a valuable research tool for these indications [7] [10].

Table 2: Molecular and Pharmacological Profile of OT-R Antagonist 1

PropertyValue/CharacteristicMethod/Reference
CAS Number364071-17-0Chemical registry [5] [9]
Molecular FormulaC₂₈H₂₉N₃O₄Elemental analysis [5] [7]
Molecular Weight471.55 g/molMass spectrometry [7] [9]
OTR Binding IC₅₀ (Rat)0.03 µM (IP3 synthesis assay)Cell-based assay [7]
OTR Binding IC₅₀ (h/r)8 nM (Ca²⁺ mobilization assay)HEK293/CHO cells [2] [7]
Selectivity (vs V1a)>6-foldReceptor binding studies [7]
Selectivity (vs V2/V1b)>350-foldReceptor binding studies [7]
PDE4 Inhibition IC₅₀6.1 µM (~300x lower than OTR affinity)Enzymatic assay [7]

Historical Development of OT-R Antagonists in Drug Discovery

The evolution of OTR antagonists reflects broader trends in GPCR drug discovery, transitioning from peptide analogs to rationally designed non-peptide molecules. The initial generation comprised peptide-based antagonists like atosiban (Tractocile®), derived from structural modifications of oxytocin itself. Atosiban, approved in Europe for preterm labor, incorporates substitutions at residues 1, 2, 4, and 8 (D-Tyr(Et)², Thr⁴, Orn⁸-oxytocin). While effective, its peptide nature necessitates intravenous administration, and significant V1a receptor cross-reactivity (≈20-30% affinity) contributes to side effects, including transient hypertension [6] [10].

The quest for orally bioavailable, selective agents drove the development of non-peptide antagonists in the 1990s-2000s. Early efforts focused on screening chemical libraries for OTR binding activity, yielding initial low-affinity leads. OT-R antagonist 1 exemplifies the successful optimization of such leads via medicinal chemistry. Discovered through systematic screening, its core structure features a biphenyl-methyl moiety mimicking the C-terminal phenylalanine of oxytocin, linked to a modified pyrrolidine scaffold that confers high OTR affinity. Key structural innovations include:

  • Biphenyl-methyl group: Mimics the aromatic side chain of Phe⁸ in oxytocin, critical for receptor docking.
  • (S)-configured pyrrolidine carboxamide: Replaces the disulfide-bridged cyclic peptide structure of oxytocin, enhancing metabolic stability.
  • Methoxyimino group: Engages key hydrogen-bonding residues in the OTR binding pocket.
  • Hydroxy-phenethyl substituent: Contributes to solubility and receptor interaction [2] [5] [7].

The development process emphasized selectivity optimization. By refining the biphenyl and pyrrolidine substituents, researchers achieved substantial discrimination against vasopressin receptors (V1a, V1b, V2). This contrasts with peptide antagonists where achieving high selectivity proved difficult due to structural homology between oxytocin and vasopressin receptors. OT-R antagonist 1's nanomolar potency (IC₅₀ = 8 nM in Ca²⁺ mobilization assays) and oral activity (ED₅₀ = 89 mg/kg p.o. in rat uterine contraction models) represented significant milestones [7]. Its pharmacological profile was extensively characterized:

  • In vitro: Competitive inhibition of [³H]oxytocin binding (Kᵢ ≈ nM range), blockade of oxytocin-induced IP₃ synthesis and intracellular Ca²⁺ fluxes in human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells expressing human or rat OTR [7].
  • Ex vivo: Concentration-dependent inhibition of oxytocin-induced contractions in isolated rat uterine strips (pA₂ = 7.82) [7].
  • In vivo: Dose-dependent suppression of spontaneous uterine contractions in pregnant rats near term following intravenous (ED₅₀ = 3.5 mg/kg) or oral administration [7].

This progression from peptide mimics to optimized non-peptide antagonists like OT-R antagonist 1 paralleled advancements in other GPCR fields (e.g., angiotensin II receptor blockers), where structure-based design overcame bioavailability limitations of earlier peptide analogs [8]. Despite promising preclinical results, challenges remain in translating OTR antagonists to broader clinical use, particularly for non-obstetric indications. The historical development underscores the importance of target selectivity, oral bioavailability, and CNS penetration as key design criteria for next-generation antagonists [6] [7] [10].

Properties

CAS Number

364071-17-0

Product Name

OT-R antagonist 1

IUPAC Name

(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1

InChI Key

IBXGJPAYWMFXSF-UEEONYLUSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

LS-192629; LS 192629; LS192629.

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.